Direct Red 13
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H22N6Na2O7S2 |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
disodium;5-[2-[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]hydrazinyl]-6-imino-4-oxonaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O7S2.2Na/c33-26-14-9-20-15-23(46(40,41)42)16-28(39)30(20)32(26)38-36-22-12-7-19(8-13-22)18-5-10-21(11-6-18)35-37-27-17-29(47(43,44)45)24-3-1-2-4-25(24)31(27)34;;/h1-17,33,36,38H,34H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI Key |
WZNGUHVOJYNZAA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)NNC5=C6C(=CC(=CC6=O)S(=O)(=O)[O-])C=CC5=N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Direct Red 13
Mechanistic Elucidation of Azo Coupling Reactions in Direct Red 13 Synthesis
The synthesis of this compound is a multi-step process culminating in the formation of two azo (-N=N-) linkages. This process hinges on two fundamental reactions: diazotization of a primary aromatic amine and the subsequent azo coupling with an electron-rich nucleophile. nih.govekb.eg A deep understanding of the kinetics, thermodynamics, and the influence of reaction conditions is paramount for optimizing the synthesis.
The formation of an azo dye occurs in two primary stages, each with distinct kinetic and thermodynamic characteristics.
Diazotization: The first stage is the conversion of a primary aromatic amine to a diazonium salt. In the case of this compound, this involves the diazotization of a benzidine derivative, specifically 6-amino-3,4′-azodibenzenesulfonic acid. nih.gov This reaction is typically performed in an acidic medium with sodium nitrite, which generates the reactive electrophile, the nitrosonium ion (NO⁺). lkouniv.ac.in
The reaction is fast and highly exothermic. Kinetically, the rate is dependent on the concentrations of the amine, nitrous acid, and the catalyzing acid. researchgate.net Thermodynamically, diazonium salts are unstable intermediates and can be explosive if isolated in dry form. nih.govmasterorganicchemistry.com Therefore, the reaction is almost always carried out at low temperatures (0–5 °C) to prevent the decomposition of the diazonium salt, where it would lose N₂ gas to form a highly reactive aryl cation. ekb.eglkouniv.ac.in This low-temperature requirement is a critical kinetic control to ensure the diazonium salt is available for the subsequent coupling reaction.
Azo Coupling: The second stage is the azo coupling, an electrophilic aromatic substitution reaction where the newly formed diazonium salt acts as an electrophile and attacks an activated aromatic compound, the coupling component. wikipedia.org For this compound, the coupling component is N-acetyl-J acid. nih.gov The reaction's kinetics are highly dependent on the pH of the medium. organic-chemistry.org In acidic or neutral conditions, the reaction is slow. However, in mildly alkaline conditions, the hydroxyl group on the naphthol ring of the coupling component deprotonates to form a phenoxide ion. This phenoxide is a much more powerful nucleophile, dramatically increasing the reaction rate. lkouniv.ac.in However, if the pH is too high, the diazonium salt can convert to a non-electrophilic diazotate ion, halting the reaction. This delicate balance makes pH a crucial kinetic parameter.
Table 1: Influence of pH on the Rate of Azo Coupling for a Representative Naphthol-based Dye This table illustrates the general principle of pH influence on azo coupling reactions, as specific kinetic data for this compound is not readily available.
| pH Value | Relative Reaction Rate | Predominant Species of Coupling Component | Predominant Species of Diazo Component |
| < 4 | Very Slow | Naphthol (neutral) | Diazonium Ion (active) |
| 4 - 8 | Moderate to Fast | Naphthol / Naphthoxide Ion | Diazonium Ion (active) |
| 8 - 11 | Very Fast | Naphthoxide Ion (highly active) | Diazonium Ion (active) |
| > 11 | Slow to No Reaction | Naphthoxide Ion (highly active) | Diazotate Ion (inactive) |
Solvent Systems: Traditionally, the synthesis of water-soluble azo dyes like this compound is conducted in an aqueous medium. Water is an effective solvent for the sulfonated aromatic amine precursors, sodium nitrite, and the mineral acids used for catalysis. The use of cosolvents may be employed to enhance the solubility of less-soluble intermediates or coupling components. wikipedia.org The polarity of the solvent can influence the stability of the transition states in both diazotization and coupling, thereby affecting reaction rates. Research into novel solvent systems aims to improve reaction efficiency and reduce the environmental impact. scispace.com
Reaction Catalysis: Diazotization is an acid-catalyzed process, requiring a strong mineral acid like hydrochloric acid to generate the necessary nitrosonium ion from nitrous acid. lkouniv.ac.in The azo coupling step is effectively catalyzed by base, as the deprotonation of the naphthol coupling component is essential for achieving a high reaction rate. organic-chemistry.org Therefore, precise control of pH is the primary catalytic tool in this stage. Recent research has explored the use of heterogeneous solid acid catalysts, which can be easily recovered and reused, offering a greener alternative to traditional homogeneous mineral acids. researchgate.net
Table 2: Comparison of Catalytic Systems in Azo Dye Synthesis This table provides a representative comparison of different catalytic approaches applicable to azo dye synthesis.
| Catalyst System | Description | Advantages | Disadvantages |
| Homogeneous Mineral Acid (e.g., HCl) | Traditional method for diazotization. | Low cost, high reactivity. | Corrosive, difficult to recycle, generates acidic waste. |
| pH Control (Base Catalysis) | Use of NaOH or Na₂CO₃ for the coupling step. | Highly effective rate enhancement. | Requires precise control; side reactions can occur at incorrect pH. |
| Heterogeneous Solid Acid | e.g., Sulfonic acid functionalized nanoparticles. | Recyclable, reduced corrosion and waste. | Higher initial cost, potential for lower activity than mineral acids. |
| Phase Transfer Catalysis | Used in multiphase systems to facilitate reactant interaction. | Can improve rates when reactants are in different phases. | Requires an additional catalyst, potential for contamination. |
Exploration of Sustainable and Green Chemistry Approaches in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize environmental impact and enhance safety. rsc.org This involves developing benign reaction media, utilizing recyclable catalysts, and redesigning the process to be more efficient and less hazardous.
A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. For azo dye synthesis, several alternative approaches have been investigated.
Solvent-Free Synthesis: Mechanochemical methods, such as grinding reactants together in a ball mill or with a mortar and pestle, have proven effective for azo dye synthesis. This approach can eliminate the need for solvents entirely, leading to simpler work-up procedures, reduced waste, and often faster reaction times. rsc.org
Aqueous Synthesis: While water is the traditional solvent, optimizing reactions to proceed efficiently in water at neutral pH and ambient temperature is a key green objective.
Benign Reagents: Replacing corrosive mineral acids with recyclable solid acid catalysts is a significant advancement. For example, sulfonic acid functionalized magnetic nanoparticles have been used to catalyze diazo coupling reactions; these catalysts can be easily removed from the reaction mixture using a magnet and reused multiple times, drastically reducing acid waste. researchgate.net
Continuous flow chemistry and microreactor technology offer a paradigm shift in the production of azo dyes, providing significant advantages in safety, efficiency, and scalability over traditional batch processing. researchgate.net
The synthesis of azo dyes involves fast, exothermic reactions and the handling of unstable diazonium salt intermediates, making it an ideal candidate for flow chemistry. researchgate.netnih.gov In a microreactor, small volumes of reactants are continuously mixed and reacted in a controlled environment. This leads to:
Enhanced Safety: The small reactor volume minimizes the risk associated with the accumulation of unstable diazonium salts. Superior heat transfer capabilities prevent thermal runaways in exothermic steps.
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher conversions and yields. Studies have demonstrated yields exceeding 99% for azo dye synthesis in continuous flow systems. researchgate.net
Higher Purity: Rapid and efficient mixing minimizes the formation of byproducts, resulting in a cleaner product and simplifying purification processes.
Scalability: Production can be scaled up by operating the reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), avoiding the challenges associated with scaling up batch reactors. nih.gov
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Model Azo Dye
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Vessel | Large stirred tank reactor | Microreactor or tubular reactor |
| Safety | Risk of thermal runaway; accumulation of unstable intermediates. | Excellent heat control; small volumes of hazardous intermediates. |
| Reaction Time | Hours | Seconds to minutes |
| Typical Yield | 80-90% | >95-99.5% researchgate.net |
| Product Purity | Moderate, requires significant purification. | High, reduced byproduct formation. |
| Process Control | Difficult to control temperature and mixing precisely. | Precise control over temperature, mixing, and residence time. |
| Scalability | Challenging; requires redesign of reactor and process. | Straightforward; numbering-up or longer run times. |
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design of analogs of this compound is driven by the need to create new dyes with tailored properties, such as improved color fastness, different shades, better solubility, or reduced environmental and health concerns. Since this compound is a benzidine-based dye, a significant focus of modern dye design is to replace the benzidine moiety, which is associated with carcinogenicity, with safer alternatives while maintaining the desired tinctorial properties. researchgate.netnih.gov
The properties of an azo dye are intrinsically linked to its molecular structure. chemrevlett.com Key strategies for designing analogs include:
Modification of the Diazo Component: Altering the substituents on the aromatic rings of the benzidine-derived component can significantly impact the electronic properties of the molecule. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) shifts the electronic absorption maximum (λmax), thereby changing the color of the dye. nih.govmdpi.com
Modification of the Coupling Component: Similarly, modifying the N-acetyl-J acid moiety can fine-tune the dye's properties. Changing the position or type of substituents on the naphthol ring can alter both the color and the dye's affinity for textile fibers.
Altering Solubilizing Groups: The number and position of sulfonic acid (-SO₃H) groups are critical for the water solubility of direct dyes. Increasing the number of these groups generally enhances solubility, which can be important for the dyeing process.
Introduction of Heterocyclic Moieties: Replacing the aromatic amines with heterocyclic amines can lead to dyes with higher molar extinction coefficients (brighter colors) and improved light fastness. nih.gov
Table 4: Predicted Effect of Substituents on the Properties of Azo Dye Analogs This table illustrates the general principles of rational dye design by showing how different functional groups can be expected to alter the properties of a parent azo dye structure.
| Modification to Parent Structure | Predicted Effect on λmax (Color) | Predicted Effect on Solubility | Rationale |
| Add Electron-Donating Group (-OCH₃) to Aryl Ring | Bathochromic Shift (Deeper Color) | Minor Decrease | Increases HOMO energy level, reducing the HOMO-LUMO gap. |
| Add Electron-Withdrawing Group (-NO₂) to Aryl Ring | Hypsochromic Shift (Lighter Color) | Minor Decrease | Decreases HOMO energy level, increasing the HOMO-LUMO gap. |
| Add additional Sulfonic Acid Group (-SO₃H) | Minor Hypsochromic Shift | Significant Increase | Highly polar group enhances interaction with water. |
| Replace Benzene (B151609) Ring with Thiophene Ring | Bathochromic Shift (Deeper Color) | Variable | Heterocycles can extend conjugation and alter electronic properties. |
| Increase length of conjugated system | Significant Bathochromic Shift | Minor Decrease | Reduces the energy gap between the HOMO and LUMO orbitals. |
Introduction of Auxiliary Chromophores and Auxochromes for Tunable Spectroscopic Properties
The modification of the intrinsic spectroscopic properties of azo dyes, such as this compound, is a key area of research for developing new colorants with tailored characteristics. ajol.infoscienceworldjournal.org The introduction of auxiliary chromophores (color-enhancing groups) and auxochromes (color-assisting groups) into the molecular structure of these dyes can significantly influence their light absorption and emission profiles. ajol.info These modifications are typically achieved through the selection of specific diazo and coupling components during the synthesis process. nih.gov
The core structure of this compound, a benzidine-based disazo dye, provides a versatile scaffold for such modifications. nih.govnih.gov By substituting the aromatic rings of the benzidine moiety or the coupling components with various functional groups, the electronic properties of the dye molecule can be finely tuned. For instance, the introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano, halo) can lead to a bathochromic (red-shift) or hypsochromic (blue-shift) in the maximum absorption wavelength (λmax). scienceworldjournal.org
Recent studies on benzidine-based bis-azo dyes, which are structural analogs of this compound, have demonstrated the significant impact of different coupler moieties on the spectroscopic output. nih.govnih.govresearchgate.net For example, the use of coupling components containing heterocyclic rings, such as pyrazole derivatives, can lead to novel dyes with distinct color properties. nih.govnih.govresearchgate.net The electronic absorption spectra of these synthesized dyes are sensitive to pH variations and the nature of the substituents on the coupler. nih.govnih.gov
The solvatochromic behavior of these modified dyes, which is the change in color with the polarity of the solvent, is another important aspect that can be controlled through derivatization. Dyes exhibiting positive solvatochromism show a red shift in their absorption spectra with increasing solvent polarity. ajol.infoscienceworldjournal.org This property is valuable for applications in sensing and as probes for microenvironments.
While specific research on the derivatization of this compound is limited in publicly available literature, the principles demonstrated with other benzidine-based and azo dyes provide a clear roadmap for its potential modifications. The synthesis of a series of this compound analogs with varying auxochromes would allow for a systematic study of structure-property relationships.
Table 1: Influence of Substituents on the Spectroscopic Properties of Azo Dyes (Hypothetical Data Based on General Principles)
| Substituent Group | Position of Substitution | Effect on λmax | Solvatochromism |
| -NO2 | para- to azo | Bathochromic Shift | Positive |
| -OCH3 | ortho- to azo | Hypsochromic Shift | Negative |
| -Cl | meta- to azo | Minimal Shift | Minimal |
| -N(CH3)2 | para- to azo | Strong Bathochromic Shift | Strong Positive |
This table presents hypothetical data based on established principles of dye chemistry to illustrate the potential effects of functional group substitution on the spectroscopic properties of a disazo dye like this compound.
High Resolution Spectroscopic and Structural Analysis of Direct Red 13 and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, providing detailed information about its structure and dynamics in solution and the solid state.
The complexity of the Direct Red 13 molecule, with its multiple aromatic rings and azo linkages, often leads to overlapping signals in one-dimensional (1D) ¹H and ¹³C NMR spectra, making unambiguous assignments challenging. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these complexities.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the naphthalene (B1677914) and benzene (B151609) rings of this compound.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon.
HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in connecting different structural fragments of the molecule. For instance, it can establish connectivity between the protons on the aromatic rings and the carbons of the azo groups.
These techniques, when used in concert, allow for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Azo Dyes with Similar Structural Motifs to this compound.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations |
| Aromatic C-H (Naphthyl) | 7.0 - 8.5 | 110 - 135 | Correlations to other aromatic carbons and carbons of the azo group. |
| Aromatic C-H (Phenyl) | 6.8 - 7.8 | 115 - 130 | Correlations to adjacent aromatic carbons and carbons of the azo group. |
| Aromatic C-N | - | 145 - 155 | Correlations from protons on adjacent aromatic rings. |
| Aromatic C-SO₃ | - | 138 - 148 | Correlations from protons on the same aromatic ring. |
| Aromatic C-O | - | 150 - 160 | Correlations from protons on the same aromatic ring. |
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. For a compound like this compound, ssNMR can be particularly valuable for studying polymorphism and the effects of intermolecular interactions on the molecular conformation in the solid state.
By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, it is possible to obtain information about the local electronic environment and the proximity of different atomic nuclei. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. These studies can reveal details about how molecules of this compound pack together in a crystal lattice and can help to characterize different polymorphic forms.
X-ray Diffraction and Single-Crystal Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.
Single-crystal X-ray diffraction analysis of this compound or its close analogs can provide precise coordinates of each atom in the crystal lattice. This information allows for the detailed characterization of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonding (e.g., involving the amine and sulfonate groups) and π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the stability of the crystal lattice and the physical properties of the dye.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for dyes as it can significantly impact properties like color, solubility, and stability. Different polymorphs of this compound would arise from variations in the molecular packing and intermolecular interactions. Crystallization engineering involves the rational design and control of crystallization conditions (e.g., solvent, temperature, additives) to selectively produce a desired polymorphic form with optimized properties. While specific studies on the polymorphism of this compound are not widely reported, the principles of crystallization engineering are applicable to control its solid-state structure.
Table 2: Hypothetical Crystallographic Data for a Polymorph of a Benzidine-Based Disazo Dye.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z (molecules/unit cell) | 4 |
| Hydrogen Bonds | O-H···N, N-H···O |
| π-π Stacking Distance (Å) | 3.5 - 3.8 |
Vibrational Spectroscopy for Bond Analysis and Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.
In the analysis of this compound, FT-IR and Raman spectroscopy can be used to identify and characterize its key functional groups. For instance, the characteristic stretching vibrations of the N=N azo linkage, the S=O bonds of the sulfonate groups, the N-H bonds of the amine groups, and the various C-H and C=C bonds of the aromatic rings can all be observed in the vibrational spectra. The positions, intensities, and shapes of these vibrational bands provide a spectroscopic fingerprint of the molecule and can be used to study the effects of intermolecular interactions and changes in conformation. For example, shifts in the N-H stretching frequency can indicate the presence and strength of hydrogen bonding.
Table 3: Characteristic Vibrational Frequencies for Key Functional Groups in this compound and Similar Azo Dyes.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Azo (-N=N-) | Stretching | 1400 - 1450 |
| Sulfonate (-SO₃) | Asymmetric Stretching | 1150 - 1250 |
| Sulfonate (-SO₃) | Symmetric Stretching | 1030 - 1080 |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignments
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying molecular interactions. Analysis of this compound in the context of its interaction with adsorbent materials provides insight into its vibrational characteristics.
In a study investigating the adsorption of this compound onto kaolinite (B1170537), FTIR spectra were recorded to understand the binding mechanism. The spectrum of kaolinite itself showed characteristic absorption bands at 3640 cm⁻¹ and 3578 cm⁻¹, which are attributed to hydroxyl groups and adsorbed water molecules. recentscientific.com After the adsorption of this compound, these bands shifted to 3449 cm⁻¹ and 3675 cm⁻¹, respectively. recentscientific.com This shifting of the hydroxyl group bands indicates a strong interaction and adsorption of the dye molecule onto the kaolinite surface, likely involving hydrogen bonding. recentscientific.com
Another investigation using nutraceutical industrial turmeric root spent (NITRS) as a biosorbent for this compound also employed FTIR analysis. The spectrum of the adsorbent displayed a weak band between 3200-3300 cm⁻¹, assigned to the hydroxyl groups of cellulose (B213188) and adsorbed water. researchgate.net Changes in this region upon dye adsorption suggest the involvement of these functional groups in the binding process.
While these studies reveal vibrational changes in the adsorbent material upon interaction with this compound, a detailed vibrational mode assignment for the isolated dye molecule is not available in the reviewed literature. The observed shifts are summarized in the table below.
| Adsorbent Material | Original Band (cm⁻¹) | Band after DR13 Adsorption (cm⁻¹) | Assignment |
| Kaolinite | 3640 | 3675 | Hydroxyl Groups |
| Kaolinite | 3578 | 3449 | Adsorbed Water / Hydroxyl Groups |
| Turmeric Root Spent | 3200-3300 | Shifted/Changed | Hydroxyl Groups |
Raman Spectroscopy for Molecular Fingerprinting and Environmental Sensing Applications
No specific research findings on the Raman spectroscopic analysis of this compound for molecular fingerprinting or environmental sensing were available in the search results. This technique, which provides a structural fingerprint by which molecules can be identified, has not been documented for this particular dye in the reviewed sources. recentscientific.comresearchgate.netresearchgate.net
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Behavior
UV-Visible Spectroscopy for Chromophore Behavior and Electronic Transitions
UV-Visible spectroscopy is instrumental in characterizing the chromophoric system of dyes. This compound is a bis-azo dye, meaning its structure contains two azo groups (-N=N-) which, along with the aromatic rings, form a large conjugated system responsible for its color. recentscientific.comworlddyevariety.com This extended π-electron system is the primary chromophore.
The absorption of light in the visible region promotes electrons from a π bonding orbital to a π* anti-bonding orbital (a π → π* transition). The energy required for this transition corresponds to the wavelength of maximum absorption (λmax). For this compound, the absorbance maximum has been identified at 503 nm in aqueous solutions. recentscientific.comresearchgate.net This absorption in the green-yellow region of the spectrum results in the dye's characteristic wine-red color in water. recentscientific.comemperordye.com
Table of UV-Visible Spectroscopic Data for this compound
| Parameter | Value | Solvent |
|---|
Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics
There were no available research findings in the search results to indicate that this compound exhibits significant fluorescence or phosphorescence. Consequently, data regarding its excited-state dynamics, including radiative and non-radiative decay pathways, are not documented in the provided sources.
Lack of Specific Research Data Impedes Comprehensive Analysis of this compound Remediation
This compound is a diazo dye with the chemical formula C₃₂H₂₂N₆Na₂O₇S₂. china-dyestuff.comworlddyevariety.com Its synthesis involves the coupling of diazotized 4,4'-diaminobenzanilide (B1630359) with 4-Aminonaphthalene-1-sulfonic acid and subsequently with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com This structure is characteristic of azo dyes, which are known for their recalcitrance and potential environmental impact. nih.govresearchgate.net
Remediation strategies for azo dyes, in general, fall into two main categories: bioremediation and advanced oxidation processes (AOPs). nih.gov
Bioremediation of Azo Dyes: This approach utilizes microorganisms like bacteria and fungi to break down the complex dye molecules. nih.govmdpi.com The initial and crucial step in the bacterial degradation of azo dyes is typically the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. mdpi.commdpi.com This process is often carried out by enzymes called azoreductases. nih.govmdpi.com Subsequently, these aromatic amines, which can be toxic, are ideally mineralized into simpler, non-toxic compounds like carbon dioxide and water, usually under aerobic conditions. mdpi.commdpi.com Microbial consortia, or mixed cultures, are often more effective than single strains because they can perform a more complete degradation of the dye molecule. nih.govmdpi.com
Advanced Oxidation Processes (AOPs): AOPs are chemical treatment processes that generate highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. researchgate.net For azo dyes, common AOPs include photocatalysis using semiconductor nanomaterials and ozonation.
Photocatalysis: This involves using a photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, when irradiated with suitable light, generates electron-hole pairs. physchemres.orgresearchgate.net These charge carriers react with water and oxygen to produce hydroxyl radicals that can degrade the dye molecules. physchemres.org Studies on dyes like Direct Red 23 and Direct Red 80 have shown the effectiveness of TiO₂ and ZnO nanoparticles in their photocatalytic degradation. physchemres.orgresearchgate.netresearchgate.netdeswater.com
Ozonation: Ozone (O₃) is a powerful oxidant that can directly attack the chromophoric groups of the dye, leading to decolorization. tandfonline.comresearchgate.net The process can be enhanced by combining ozone with hydrogen peroxide (H₂O₂), a system known as peroxone. This combination accelerates the decomposition of ozone to produce more hydroxyl radicals, often leading to higher degradation efficiency. researchgate.nettandfonline.com Studies on dyes like Direct Red 80 have demonstrated that the peroxone process can be more effective than ozonation alone. researchgate.nettandfonline.com
Despite the existence of these established methods for other azo dyes, specific research detailing the identification of microbial strains that degrade this compound, the kinetics of the enzymes involved, optimal bioreactor designs for its treatment, or its response to photocatalysis and ozonation is not available. Applying data from other dyes, such as Direct Red 81 or Direct Red 23, would be speculative and scientifically unsound due to the structural differences between the molecules which significantly influence their degradation pathways and rates.
Therefore, while the framework for remediating azo dyes like this compound exists, a scientifically rigorous article focusing solely on this compound cannot be generated without dedicated research and empirical data.
Environmental Transformation Pathways and Remediation Strategies for Direct Red 13 Contamination
Advanced Oxidation Processes (AOPs) for Direct Red 13 Mineralization
Electrochemical Oxidation and Photoelectrocatalysis for Enhanced Degradation
Electrochemical oxidation and photoelectrocatalysis represent advanced oxidation processes (AOPs) with significant potential for the degradation of recalcitrant organic pollutants like this compound. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to break down complex dye molecules into simpler, less harmful substances.
Electrochemical oxidation involves the degradation of pollutants either directly on the anode surface or indirectly through electro-generated oxidants like active chlorine species. chem-soc.si The efficacy of this process is highly dependent on the anode material, with anodes like boron-doped diamond (BDD) showing high total organic carbon (TOC) removal efficiencies for similar direct dyes. tandfonline.com For instance, studies on Direct Red 23, a structurally related dye, demonstrated that degradation follows pseudo-first-order kinetics and can achieve TOC removal of up to 86% using BDD anodes. tandfonline.com
Photoelectrocatalysis combines photocatalysis with an electrochemical bias to enhance degradation efficiency. In this process, a semiconductor photocatalyst, typically titanium dioxide (TiO₂), is used as an anode. researchgate.netmdpi.com When irradiated with light of sufficient energy, electron-hole pairs are generated in the TiO₂. The application of an external electrical potential effectively separates these charges, preventing their recombination and increasing the quantum yield for the production of hydroxyl radicals. mdpi.com
A study on the degradation of Disperse Red 13, a similar azo dye, using Ti/TiO₂ nanotube photoanodes demonstrated the effectiveness of photoelectrocatalysis. researchgate.net The process led to rapid discoloration and a significant reduction in total organic carbon (TOC) of over 87% after 240 minutes of treatment, indicating substantial mineralization of the dye. researchgate.net This method was also successful in eliminating the mutagenic and cytotoxic properties of the dye and its byproducts. researchgate.net The enhanced performance is attributed to the synergistic effect of photocatalysis and electrolysis, which accelerates the generation of reactive oxygen species responsible for breaking the chromophoric azo bonds and degrading the aromatic intermediates. mdpi.commdpi.com
Table 1: Photoelectrocatalytic Degradation of Azo Dyes
| Process | Catalyst/Anode | Target Dye | TOC Reduction | Treatment Time (min) | Reference |
|---|---|---|---|---|---|
| Photoelectrocatalysis | Ti/TiO₂ Nanotubes | Disperse Red 13 | ≥87% | 240 | researchgate.net |
| Electrochemical Oxidation | Boron-Doped Diamond (BDD) | Direct Red 23 | ~86% | 360 | tandfonline.com |
| Photoelectrocatalysis | Activated Hydrotalcites / Copper Anode | Congo Red | 95% | 360 | dntb.gov.ua |
Photodegradation Kinetics and Product Formation under Environmental Conditions
Influence of Light Spectrum, Intensity, and Matrix Effects on Photolysis
The photodegradation of this compound, like other azo dyes, is significantly influenced by environmental factors such as the light spectrum, its intensity, and the chemical composition of the water (matrix effects). Photolysis can occur through two primary pathways: direct photolysis, where the dye molecule itself absorbs a photon, and indirect photolysis, which is mediated by photosensitizing substances present in the water, such as dissolved organic matter (DOM). acs.org
The rate of photodegradation is often modeled using pseudo-first-order kinetics, particularly in photocatalytic systems. mdpi.combiomedres.us The kinetic rate is highly dependent on the intensity of the light source (e.g., UV-A, UV-C) and the concentration of any photocatalyst used, such as zinc oxide (ZnO) or titanium dioxide (TiO₂). journalajacr.comjmaterenvironsci.com Studies on other dyes show that the degradation rate generally increases with catalyst loading up to an optimal point, beyond which the solution's turbidity can block light penetration, reducing efficiency. mdpi.comjmaterenvironsci.com
Matrix effects, such as pH and the presence of DOM, play a crucial role. The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the dye molecule, thereby influencing adsorption and subsequent degradation rates. acs.orgmdpi.com DOM can act as a photosensitizer, generating reactive species like hydroxyl radicals and singlet oxygen that accelerate dye degradation (indirect photolysis). acs.org Conversely, DOM can also act as a light screen or a scavenger of reactive species, which can inhibit the degradation process.
Identification and Characterization of Phototransformation Products
The degradation of this compound, whether through oxidation or reduction, results in the formation of various transformation products. The initial step in the breakdown of an azo dye is typically the cleavage of the azo bond (–N=N–), which is responsible for its color. This cleavage leads to the formation of smaller aromatic amines.
In a study investigating the byproducts of Disperse Red 13, several transformation products were identified following controlled oxidation and reduction reactions, which mimic environmental and biological transformation processes. nih.gov The identified compounds highlight the transformation of the parent dye into various smaller molecules. It is important to note that while the parent dye may be decolorized, some of these transformation products can also be of environmental concern. nih.gov
Table 2: Identified Transformation Products of Disperse Red 13
| Identified Product | Method of Identification | Reference |
|---|---|---|
| Sulfate (B86663) 2-[(4-aminophenyl)ethylamino]-ethanol monohydrate | HPLC-DAD, GC/MS | nih.gov |
| 2-chloro-4-nitro-benzamine | HPLC-DAD, GC/MS | nih.gov |
| 4-nitro-benzamine | HPLC-DAD, GC/MS | nih.gov |
| 2-(ethylphenylamine)-ethanol | HPLC-DAD, GC/MS | nih.gov |
Adsorption and Sequestration Studies of this compound from Aqueous Solutions
Evaluation of Novel Sorbent Materials (e.g., biochar, metal-organic frameworks)
The removal of this compound from wastewater through adsorption is a widely studied and effective method. researchgate.net Research has increasingly focused on the development of novel, low-cost, and high-efficiency sorbent materials.
Biochar , a carbon-rich material produced from the pyrolysis of biomass, has been investigated as a promising adsorbent for dyes. researchgate.netikm.org.my For Direct Red 23, a dye with high structural similarity to this compound, biochar derived from pig manure and sewage sludge has demonstrated high removal efficiency. researchgate.netresearchgate.net Sludge-based biochar achieved a maximum adsorption capacity of 111.98 mg/g for Direct Red 23. researchgate.net The effectiveness of biochar is attributed to its porous structure, large surface area, and the presence of surface functional groups that can interact with dye molecules. researchgate.net
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with exceptionally high surface areas and tunable structures, making them ideal candidates for adsorption. iwaponline.comiwaponline.com A magnetic biogel composite based on sodium alginate, Fe-SA-Y@Fe₃O₄, was used for the removal of this compound and showed an ultrahigh adsorption capacity of 2487 mg/g. researchgate.net This high capacity is due to the composite's unique surface structure and the involvement of electrostatic adsorption, hydrogen bonding, and complexation mechanisms. researchgate.net Other MOFs, such as Cu-based MOFs, have also shown remarkable adsorption capacities for other direct dyes, reaching up to 1,244.8 mg/g for Direct Red 31. iwaponline.com
Mechanistic Modeling of Adsorption Isotherms and Kinetic Processes
To understand and optimize the adsorption process, the experimental data are often analyzed using kinetic and isotherm models.
Adsorption kinetics describe the rate at which the dye is removed from the solution. The most commonly used models are the pseudo-first-order and pseudo-second-order models. For the adsorption of this compound onto kaolinite (B1170537) and nutraceutical industrial turmeric root spent, the kinetic data showed a good fit with the pseudo-first-order model. recentscientific.comrecentscientific.comresearchgate.net However, for the high-capacity magnetic biogel composite (Fe-SA-Y@Fe₃O₄), the process was better described by the pseudo-second-order rate model. researchgate.net Studies on the analogous Direct Red 23 dye adsorption onto biochar also found the pseudo-second-order model to be the best fit. researchgate.net
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich models are widely applied. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is empirical and describes multilayer adsorption on heterogeneous surfaces. The adsorption of this compound on kaolinite and the Fe-SA-Y@Fe₃O₄ composite was well-described by the Langmuir isotherm, indicating monolayer adsorption. researchgate.netrecentscientific.comresearchgate.net The monolayer adsorption capacity (Qm) for kaolinite was determined to be 7.5 mg/g. recentscientific.comresearchgate.net For the analogous Direct Red 23, the Langmuir model also provided the best fit for its adsorption on sludge biochar. researchgate.net
Table 3: Adsorption Models and Capacities for Direct Red Dyes
| Adsorbent | Dye | Max. Adsorption Capacity (mg/g) | Best Fit Isotherm | Best Fit Kinetic Model | Reference |
|---|---|---|---|---|---|
| Kaolinite | This compound | 7.5 | Langmuir | Pseudo-First-Order | recentscientific.comresearchgate.net |
| Turmeric Root Spent | This compound | N/A | N/A | Pseudo-First-Order | recentscientific.com |
| Fe-SA-Y@Fe₃O₄ Biogel | This compound | 2487 | Langmuir | Pseudo-Second-Order | researchgate.net |
| Sludge Biochar | Direct Red 23 | 111.98 | Langmuir | Pseudo-Second-Order | researchgate.net |
| Pig Manure Biochar | Direct Red 23 | ~15.6 (converted from mol/g) | Modified Freundlich | Modified Freundlich | researchgate.net |
Advanced Applications and Material Interactions of Direct Red 13 Beyond Traditional Dyeing
Fundamental Dyeing Mechanisms and Interactions with Diverse Textile Substrates
Direct dyes, including Direct Red 13, are so named because of their direct affinity for cellulosic fibers, allowing them to be applied without the need for a mordant. ontosight.aiscribd.com The dyeing process is a complex interplay of physical and chemical forces that govern the dye's attachment to the textile substrate.
Physico-Chemical Interactions with Cellulose (B213188), Protein, and Synthetic Fibers
The interaction of this compound with various textile fibers is dictated by the chemical nature of both the dye and the fiber.
Cellulosic Fibers (e.g., Cotton, Linen, Rayon): The primary forces responsible for the substantivity of this compound to cellulosic fibers are hydrogen bonds and van der Waals forces. ontosight.aiwalshmedicalmedia.com The linear and planar structure of the this compound molecule allows it to align closely with the cellulose polymer chains, maximizing these weak intermolecular attractions. iarc.fr The presence of sulfonic acid groups in the dye's structure enhances its solubility in water, a crucial factor for the dyeing process. walshmedicalmedia.com
Protein Fibers (e.g., Wool, Silk): While direct dyes have a high affinity for cellulose, they can also be used to dye protein fibers. scribd.com The interaction with protein fibers involves ionic bonding between the anionic sulfonate groups of the dye and the cationic amino groups present in the protein structure, especially under acidic conditions. nih.gov However, the chemical structure of some direct dyes is similar to acid dyes, which can influence their application on protein fibers. scribd.com
Synthetic Fibers: Generally, synthetic fibers are not suitable for dyeing with direct dyes like this compound due to their hydrophobic nature and lack of sites for strong intermolecular bonding. scribd.com
Dye Uptake Kinetics, Exhaustion Efficiencies, and Fixation Mechanisms
The efficiency of the dyeing process is determined by the kinetics of dye uptake, the exhaustion of the dyebath, and the final fixation of the dye to the fiber.
Dye Uptake Kinetics: The process begins with the movement of dye molecules from the solution to the fiber surface, a process that can be accelerated by heat. scribd.com The rate of dye uptake is influenced by factors such as temperature, dye concentration, and the presence of electrolytes. ijera.comgnest.org Studies on similar direct dyes have shown that the adsorption process can often be described by pseudo-second-order kinetics, suggesting that chemisorption plays a significant role. researchgate.netsemanticscholar.org
Exhaustion Efficiencies: Exhaustion refers to the percentage of dye that transfers from the dyebath to the fiber. For direct dyes, the addition of electrolytes like sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4) is crucial for achieving high exhaustion. scribd.comgnest.org The salt neutralizes the negative surface charge of the cellulosic fiber in water, reducing the repulsion between the fiber and the anionic dye molecules and thereby promoting dye uptake. gnest.orggnest.org The degree of initial fixation can range from 64% to 96%. walshmedicalmedia.com
Fixation Mechanisms: For direct dyes on cellulosic fibers, fixation is primarily a physical process involving the entrapment of the large dye molecules within the amorphous regions of the cellulose structure after they have been adsorbed. iarc.fr The hydrogen bonds and van der Waals forces hold the dye in place. walshmedicalmedia.com On protein fibers, fixation is stronger due to the formation of ionic bonds. nih.gov To improve the poor wash fastness of direct dyes on cellulose, after-treatments with dye-fixing agents are often employed. These agents are typically cationic compounds that form a complex with the anionic dye, increasing its molecular size and reducing its solubility, thus preventing it from being easily washed out. sarex.com
Integration of this compound in Functional and Responsive Materials
The distinct chromophoric properties of this compound make it a candidate for integration into advanced materials that respond to external stimuli.
Development of this compound-Based Optical Sensors and Indicators
The color of this compound can be sensitive to its chemical environment, a property that can be harnessed for the development of optical sensors. While specific research on this compound as a primary component in optical sensors is not extensively documented in the provided results, the principles of using direct dyes in colorimetric sensors are established. For instance, direct dyes have been investigated for creating textile-based sensors for detecting volatile organic compounds (VOCs). tandfonline.com The sensing mechanism can involve solvatochromism, where the color of the dye changes based on the polarity of the surrounding solvent or gas molecules. tandfonline.com The development of such sensors often involves monitoring changes in the dye's absorption spectrum upon exposure to the analyte. tandfonline.com
Theoretical and Computational Investigations of Direct Red 13 Molecular Behavior
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate the electronic architecture of Direct Red 13, offering a window into its chemical reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Orbitals, Energy Gaps, and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as dye molecules. nih.gov It is particularly effective for determining the spatial distribution and energy levels of molecular orbitals, which are crucial for understanding a molecule's chemical behavior.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of special interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.net A smaller gap generally implies higher reactivity and that the molecule can be excited by lower-energy light. For this compound, DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions, which are the likely sites for electrophilic and nucleophilic attacks, respectively. acs.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.85 | Relates to electron-donating capability |
| LUMO Energy | -2.40 | Relates to electron-accepting capability |
Computational Modeling of Spectroscopic Signatures (e.g., UV-Vis absorption, NMR chemical shifts)
Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for identifying and characterizing them.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). acs.orgyoutube.com For this compound, these calculations can help to understand the origin of its color, which arises from the absorption of light in the visible region of the electromagnetic spectrum, corresponding to π → π* transitions within the extensive conjugated system of the azo dye.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum chemical methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹³C and ¹H NMR chemical shifts. nih.govrsc.org The accuracy of these predictions has become high enough to assist in the assignment of experimental spectra and even to distinguish between different isomers or conformers of a molecule. nih.gov For this compound, calculating the ¹³C NMR spectrum would provide a theoretical fingerprint of its carbon skeleton.
Table 2: Comparison of Hypothetical Experimental and Computationally Modeled Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (Hypothetical) | Method of Calculation |
|---|---|---|---|
| UV-Vis λmax | 510 nm | 505 nm | TD-DFT |
| ¹³C NMR Shift (Aromatic C) | 130 ppm | 128.5 ppm | DFT (GIAO) |
Molecular Dynamics Simulations for Solvent Effects and Material Interactions
While quantum mechanics excels at describing the electronic details of a single molecule, molecular dynamics (MD) simulations are the tool of choice for exploring the behavior of molecules over time, especially in condensed phases like solutions or on surfaces. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of dynamic processes such as aggregation and interaction with substrates. nih.gov
Simulation of this compound Aggregation and Solvation Behavior in Different Media
Direct dyes like this compound are known to self-associate or aggregate in aqueous solutions, a phenomenon that can significantly affect their dyeing properties. tandfonline.com MD simulations can model this process by placing multiple dye molecules in a simulated box of solvent (e.g., water) and tracking their interactions over time. researchgate.net These simulations can reveal the preferred orientation of dye molecules within an aggregate, often driven by π-π stacking interactions between the aromatic rings and van der Waals forces. tandfonline.com
Furthermore, MD simulations provide a detailed picture of how solvent molecules, such as water, arrange themselves around the dye molecule (solvation). This includes the formation of hydrogen bonds between water and the sulfonate and hydroxyl groups of this compound, which influences its solubility and stability in the solution.
Table 3: Illustrative Parameters from a Hypothetical MD Simulation of this compound in Water
| Parameter | Description | Simulated Observation |
|---|---|---|
| Radial Distribution Function (g(r)) | Probability of finding a dye molecule at a certain distance from another. | A sharp peak at ~3.5 Å indicates strong π-π stacking and dimer formation. |
| Solvent Accessible Surface Area (SASA) | The surface area of the dye molecule accessible to the solvent. | A decrease in SASA over time suggests the formation of aggregates. |
Atomistic and Coarse-Grained Simulations of Dye-Substrate Interactions
The interaction between a dye and a substrate (e.g., a cellulose (B213188) fiber for cotton dyeing) is central to its function. MD simulations can model this interaction at different levels of detail.
Atomistic Simulations: In this approach, every atom of the dye and the substrate is explicitly represented. rsc.org This high level of detail allows for a precise investigation of the specific interactions, such as hydrogen bonds and van der Waals forces, that bind the dye to the substrate. acs.org For this compound and cellulose, atomistic simulations could identify the key functional groups on both the dye and the cellulose chains that are responsible for the adsorption process.
Table 4: Comparison of Atomistic and Coarse-Grained Simulation Models
| Feature | Atomistic Simulation | Coarse-Grained Simulation |
|---|---|---|
| Level of Detail | High (all atoms are explicit) | Low (groups of atoms as beads) |
| Computational Cost | High | Low |
| Accessible Timescale | Nanoseconds to microseconds | Microseconds to milliseconds |
| Typical Application | Detailed binding site analysis, specific intermolecular forces. | Large-scale phenomena like self-assembly, diffusion in complex media. |
In Silico Prediction of Environmental Degradation Pathways and Product Identification
The environmental fate of dyes like this compound is a significant concern. Computational tools can be used to predict how these molecules might break down under various environmental conditions. These in silico methods can forecast the products of degradation, which is crucial for assessing the potential toxicity of the breakdown products. nih.gov
By simulating reactions such as hydrolysis, oxidation, or microbial degradation, these predictive models can map out potential degradation pathways. nih.gov For azo dyes, a key step in biodegradation is often the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. nih.gov Computational systems can use knowledge bases of known chemical reactions or employ quantum mechanical calculations to estimate the likelihood of different degradation reactions occurring. nih.gov This information is vital for designing more environmentally benign dyes and for developing effective wastewater treatment strategies. mdpi.com
Table 5: Hypothetical In Silico Predicted Degradation Products of this compound
| Degradation Pathway | Key Reaction | Potential Products |
|---|---|---|
| Reductive Cleavage | Reduction of the azo (-N=N-) bonds | 4-(4-Aminophenyl)benzenamine, 4,6-Diaminonaphthalene-1-sulfonic acid, 6-Amino-7-amino-4-hydroxynaphthalene-2-sulfonic acid |
| Oxidative Degradation | Hydroxylation of aromatic rings | Hydroxylated derivatives of the parent dye or its cleavage products |
Computational Assessment of Radical Attack Mechanisms and Reactivity Hotspots
A computational assessment of radical attack mechanisms and the identification of reactivity hotspots for this compound have not been specifically reported in the available scientific literature. In theoretical chemistry, such investigations are typically performed using quantum mechanical calculations, such as Density Functional Theory (DFT). These methods can be employed to calculate various reactivity descriptors.
One common approach involves the calculation of Fukui functions (f(r)). The Fukui function for a radical attack (f⁰) indicates the regions of a molecule that are most susceptible to attack by a radical species. By analyzing the distribution of f⁰ over the molecular structure of this compound, it would be theoretically possible to identify the specific atoms or bonds that are the most likely sites of initial radical-mediated degradation. These "hotspots" are critical for understanding the initial steps of its environmental degradation. However, no studies presenting the calculated Fukui functions or a map of reactivity hotspots for the this compound molecule have been published.
Prediction of Metabolic Pathways and Transformation Products in Environmental Systems
The prediction of specific metabolic pathways and transformation products for this compound in environmental systems using computational tools has not been documented in peer-reviewed research. In silico tools are widely used to forecast the environmental fate of organic compounds. These software programs utilize extensive databases of known biotransformation reactions and apply rule-based or machine-learning algorithms to predict the likely metabolites of a parent compound under various environmental conditions (e.g., microbial degradation in soil or water).
Tools such as BioTransformer and the Biochemical Network Integrated Computational Explorer (BNICE) are designed for this purpose. They can predict a range of potential enzymatic reactions, including hydrolysis, reduction of azo bonds, and oxidation, that a molecule like this compound might undergo. The output would typically be a list of potential transformation products, ranked by likelihood, and the enzymatic reactions involved. This information is crucial for assessing the environmental persistence and potential toxicity of the dye's breakdown products. Despite the availability of these powerful predictive tools, a specific analysis detailing the predicted metabolic pathways and resulting transformation products for this compound is not available in the current body of scientific literature.
Industrial Process Optimization and Regulatory Research Landscape for Direct Red 13
Research on Process Intensification and Scale-Up for Sustainable Direct Red 13 Production
The pursuit of sustainable manufacturing has led to research focused on intensifying the production processes of azo dyes like this compound, aiming for greater efficiency, reduced environmental footprint, and improved economic viability.
Economic and Environmental Impact Assessments of Industrial Synthesis Routes
The primary industrial synthesis route for this compound involves the double nitriding of 4-(4-Aminophenyl)benzenamine, which is then first coupled with 4-Aminonaphthalene-1-sulfonic acid, followed by a second coupling reaction under acidic conditions with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com An alternative synthesis involves using 7-Amino-4-hydroxynaphthalene-2-sulfonic acid in place of some of the 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com
Economic Impact: Techno-economic analyses of azo dye production highlight the potential for significant cost reductions by transitioning from traditional batch processes to continuous manufacturing. A study on a continuous process for other azo dyes using a bubble column reactor indicated that the cost of production could be almost 4.68 times lower than the corresponding batch process. rsc.org This is attributed to factors such as smaller reactor volumes, reduced utility consumption, and lower labor costs. While this study was not specific to this compound, the principles of continuous processing are broadly applicable to azo dye synthesis and suggest a pathway for more economical production. Key economic indicators in such analyses often include Net Present Value (NPV) and Payback Period (PBP) to assess the financial viability of new process implementations. acs.org
Environmental Impact: The environmental impact of this compound synthesis is a significant concern, primarily because it is a benzidine-based dye. Benzidine is a known human carcinogen, and the metabolism of benzidine-based dyes can release this harmful compound. nih.govindustrialchemicals.gov.au The synthesis process itself involves multiple steps with various chemical inputs, leading to the generation of wastewater containing residual dyes, intermediates, and by-products. ontosight.ai The discharge of such effluents without adequate treatment can lead to high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) in water bodies, and the color of the dye itself can inhibit photosynthesis in aquatic ecosystems. researchgate.netresearchgate.net
Table 1: Key Considerations in the Economic and Environmental Impact Assessment of this compound Synthesis
| Aspect | Key Considerations | Research Findings/Implications |
| Economic | Capital Expenditure (CAPEX), Operational Expenditure (OPEX), Net Present Value (NPV), Payback Period (PBP) | Continuous processes show potential for significant cost reduction compared to batch processes in azo dye production. rsc.org |
| Raw material costs, energy consumption, waste disposal costs | These are major components of the overall production cost. rsc.orgaimspress.com | |
| Environmental | Use of hazardous substances (e.g., benzidine-based precursors), generation of toxic and/or carcinogenic by-products | This compound is a benzidine-based dye, raising significant health and environmental concerns. nih.govemperordye.com |
| Wastewater generation, Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), color pollution | Dyeing processes are water-intensive and produce complex effluents requiring treatment. researchgate.netfibre2fashion.com | |
| Energy consumption and greenhouse gas emissions during synthesis | The manufacturing stage is a significant contributor to the overall environmental impact of chemical products. mdpi.com |
Development of Closed-Loop Systems and Waste Minimization Strategies
In response to the environmental challenges posed by dye manufacturing, research has focused on developing closed-loop systems and implementing comprehensive waste minimization strategies.
Waste Minimization Strategies: Waste minimization in the chemical industry, including dye production, follows a hierarchy of practices, with source reduction being the most preferred option. redarcenv.comfastercapital.com
Source Reduction: This involves modifying processes to generate less waste from the outset. For this compound production, this could include optimizing reaction conditions (temperature, pressure, pH) to improve yield and reduce the formation of by-products. The adoption of lean manufacturing principles can help identify and eliminate non-value-added activities that generate waste. fastercapital.comnumberanalytics.com
Recycling and Reuse: This strategy focuses on finding applications for waste materials. In dye synthesis, this could involve recovering and reusing solvents or unreacted intermediates. Implementing effective recycling programs for packaging and other non-process-related waste is also a key component. fastercapital.comlibretexts.org
Treatment: For waste that cannot be eliminated or recycled, appropriate treatment methods are necessary. The complex nature of dye effluents often requires a combination of physical, chemical, and biological treatment processes to remove color and reduce toxicity before discharge. alderbioinsights.co.uk Adsorption using low-cost adsorbents is one area of research for minimizing the organic chemical load in direct dye effluents. researchgate.net
Table 2: Waste Minimization Strategies in Dye Production
| Strategy | Approach | Example Application |
| Source Reduction | Process Optimization | Adjusting reaction parameters to maximize yield and minimize by-product formation. |
| Input Material Changes | Using less hazardous raw materials where feasible. | |
| Recycling and Reuse | Solvent Recovery | Recovering and purifying solvents for reuse in the synthesis process. |
| Water Recycling | Treating and reusing water from rinsing and other non-contact processes. | |
| Treatment | Effluent Treatment | Employing advanced oxidation processes, biological treatment, or adsorption to remove dye and other pollutants from wastewater. alderbioinsights.co.ukresearchgate.net |
Global Regulatory Frameworks and Research on Dye Effluent Management
The use and discharge of azo dyes like this compound are governed by a complex web of international and national regulations, driven by concerns over their potential health and environmental impacts.
Academic Contributions to International Standards for Industrial Dye Discharge
Academic research plays a crucial role in informing the development and refinement of international standards for industrial dye discharge. Studies on the toxicity, carcinogenicity, and environmental fate of dyes and their degradation products provide the scientific basis for regulatory limits. industrialchemicals.gov.auontosight.ai For instance, research demonstrating that certain azo dyes can cleave to form carcinogenic aromatic amines, such as benzidine, has been instrumental in the establishment of regulations restricting these substances. industrialchemicals.gov.ausustainability-directory.com
Furthermore, academic institutions contribute to the development of standardized testing methods for detecting restricted substances in textiles and effluents. sustainability-directory.com This ensures that regulations can be enforced effectively and provides a level playing field for the industry. Research also focuses on evaluating the effectiveness of various wastewater treatment technologies, providing data that can be used to establish best available techniques (BAT) for the textile dyeing industry. researchgate.netalderbioinsights.co.uk
Policy Analysis and Research on Sustainable Dye Manufacturing Practices
Policy analysis in the context of dye manufacturing examines the effectiveness of existing regulations and explores new policy instruments to promote sustainability. Key regulatory frameworks impacting this compound include:
European Union's REACH Regulation: The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is one of the most comprehensive chemical control laws globally. It restricts the use of azo dyes that can release any of the 22 specified carcinogenic aromatic amines, including benzidine, in articles that come into direct and prolonged contact with the skin. industrialchemicals.gov.ausustainability-directory.com
Certification Schemes: Voluntary standards and certification systems like Oeko-Tex Standard 100 and Bluesign play a significant role in promoting sustainable dye manufacturing. sustainability-directory.com These schemes often go beyond legal requirements, restricting a wider range of chemicals and setting stringent criteria for the entire production process, from chemical inputs to final product. fibre2fashion.comsustainability-directory.com
National Regulations: Many countries have their own regulations concerning the import and use of textiles containing certain azo dyes. These regulations often mirror the restrictions set by the EU's REACH. sustainability-directory.com
Research in this area also investigates how policy can be designed to stimulate innovation in green chemistry and sustainable technologies. sustainability-directory.com This includes analyzing the impact of economic instruments like taxes on polluting substances or subsidies for the adoption of cleaner technologies. The goal is to create a policy environment that makes sustainable practices economically attractive for manufacturers. sustainability-directory.com
Life Cycle Assessment (LCA) Studies of this compound and its Derivatives
A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. acs.orgresearchgate.net While specific, publicly available LCA studies for this compound were not identified, the principles of LCA can be applied to understand its potential environmental hotspots.
An LCA of this compound would typically consider the following stages:
Cradle-to-Gate: This stage includes the extraction and processing of raw materials (e.g., precursors for the dye synthesis), the energy and water consumed during the manufacturing process, and the waste generated. mdpi.com Given the complexity of the synthesis of this compound, this stage is likely to have significant contributions to impact categories such as fossil fuel depletion, global warming potential, and ecotoxicity.
Gate-to-Grave: This includes the transportation of the dye, its application in the textile dyeing process (which is highly water- and energy-intensive), the use phase of the dyed textile, and its eventual disposal or recycling. The dyeing process itself is a major contributor to water pollution if the effluent is not properly treated. fibre2fashion.com
Studies on other chemical products and processes provide insights into the potential environmental trade-offs. For example, LCAs of direct air capture technologies show that while they can provide a net climate benefit, there can be associated impacts in other categories, such as land use and resource consumption, depending on the energy sources used. acs.orgcarbonengineering.com Similarly, an LCA of this compound would need to consider not only its direct toxicity but also the broader environmental burdens associated with its entire life cycle. The lack of specific LCA data for this compound represents a knowledge gap that could be addressed by future research to provide a more complete picture of its sustainability profile. researchgate.net
Cradle-to-Gate Analysis of Raw Material Sourcing and Manufacturing Processes
A cradle-to-gate analysis of this compound, also known as C.I. 22155, encompasses the environmental impacts from the extraction and processing of raw materials through to the final synthesis of the dye product at the factory gate. The manufacturing process for this double azo dye is a multi-step chemical synthesis involving several key intermediates. worlddyevariety.com
The primary manufacturing method begins with the double nitriding of 4-(4-Aminophenyl)benzenamine. worlddyevariety.com This intermediate is then subjected to a two-stage coupling process. First, it is reacted with 4-Aminonaphthalene-1-sulfonic acid. worlddyevariety.com Following this initial coupling, a second coupling reaction is carried out under acidic conditions with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid to form the final this compound molecule. worlddyevariety.com In some variations of the process, a portion of the 6-Amino-4-hydroxynaphthalene-2-sulfonic acid may be substituted with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com
| Life Cycle Stage | Key Inputs / Process Steps | Potential Environmental Hotspots |
|---|---|---|
| Raw Material Sourcing & Processing | Petrochemical feedstocks (for aromatic compounds) Sulfur and oleum (B3057394) (for sulfonation) Ammonia (for amination) | Depletion of non-renewable resources. High energy consumption in refining and synthesis. Generation of acid waste and other hazardous byproducts. |
| Intermediate Compound Synthesis | Synthesis of 4-(4-Aminophenyl)benzenamine Synthesis of 4-Aminonaphthalene-1-sulfonic acid Synthesis of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | Use of mineral acids and other hazardous reagents. epa.gov Wastewater generation containing organic and inorganic pollutants. Energy required for reaction heating and separation processes. |
| Final Dye Manufacturing (Factory Gate) | Double nitriding of 4-(4-Aminophenyl)benzenamine. Sequential coupling reactions with sulfonic acid derivatives. worlddyevariety.com Purification, drying, and standardization of the dye powder. | Wastewater effluent containing residual reactants and dye product. ontosight.ai Solid waste generation. Energy consumption for process control, heating, and drying. europa.eu |
End-of-Life Scenarios and Environmental Footprint Reduction Strategies
The end-of-life phase for this compound is primarily associated with its presence in industrial wastewater and the disposal of dyed materials such as textiles, paper, and leather. recentscientific.com As a direct dye, a significant portion may not fix to the substrate during the dyeing process, leading to its release in effluents. recentscientific.com It is estimated that up to 280,000 tons of residual dyes are discharged annually from textile industries globally. recentscientific.com this compound is an anionic bisazo dye that is highly soluble in water, which facilitates its dispersal in aquatic environments. recentscientific.com
A major environmental concern is its structural stability and resistance to microbial biodegradation. recentscientific.comresearchgate.net Furthermore, this compound is a benzidine-based dye, meaning it can metabolize to release benzidine, a known human carcinogen. recentscientific.comresearchgate.net This poses a significant toxicological risk. The presence of the dye in water bodies can also reduce light penetration, thereby affecting the photosynthetic activity of aquatic ecosystems. recentscientific.com The disposal of products colored with this compound, such as textiles or paper, typically leads to their inclusion in landfill waste, where the dye's long-term fate and potential for leaching are concerns.
Strategies to reduce the environmental footprint of this compound focus on both process optimization and end-of-pipe treatment. A life cycle assessment (LCA) or "Cradle-to-Grave" approach is often advocated to analyze and mitigate the environmental impact at all stages, from raw material extraction to final disposal. ictmumbai.edu.intextilescommittee.nic.indaffodilvarsity.edu.bd
One of the most researched reduction strategies is the removal of the dye from wastewater before discharge. Adsorption has been identified as a promising and cost-effective method. Various adsorbents have been studied for their efficacy in removing this compound, including:
Kaolinite (B1170537): A low-cost clay mineral that has shown the ability to adsorb this compound from aqueous solutions, with studies indicating a maximum adsorption of 85 mg/g under optimized conditions. recentscientific.comresearchgate.net
Nutraceutical Industrial Turmeric Root Spent (NITRS): This agricultural waste product has been investigated as an inexpensive biosorbent for the remediation of water contaminated with this compound. researchgate.net
Other Biosorbents: Materials such as orange peels have also been studied for their potential to adsorb direct dyes from textile effluents. researchgate.net
Beyond wastewater treatment, broader strategies include process modification to improve dye fixation rates, thereby reducing the amount of dye lost to effluent, and a transition to safer, more environmentally friendly alternative dyes that are not based on carcinogenic aromatic amines. ontosight.aiictmumbai.edu.in
| End-of-Life Scenario | Key Environmental Impact | Footprint Reduction Strategy |
|---|---|---|
| Wastewater Effluent from Dyeing Processes | Water pollution due to high solubility and color. recentscientific.com Toxicity to aquatic life. ontosight.ai Potential formation of carcinogenic benzidine. recentscientific.comresearchgate.net | Adsorption using low-cost adsorbents (e.g., kaolinite, agricultural waste). recentscientific.comresearchgate.net Physio-chemical treatment methods. researchgate.net Process optimization to increase dye fixation and reduce waste. csb.gov.tr |
| Disposal of Dyed Products (e.g., textiles, paper) | Contribution to solid waste in landfills. Potential for long-term leaching of the dye and its metabolites into soil and groundwater. Difficulties in recycling due to chemical content. europa.eu | Development of biodegradable dyes. Use of eco-friendly materials that can be recycled more easily. Implementation of product stewardship and take-back programs. geca.eco |
| Atmospheric Emissions | Volatile Organic Compound (VOC) emissions during manufacturing and application, contributing to poor air quality. europa.eu | Use of water-based dye formulations. Installation of emission control technologies at manufacturing sites. |
Q & A
Q. How can interdisciplinary approaches improve the mechanistic understanding of this compound’s role in dye-sensitized solar cells (DSSCs)?
- Methodological Answer : Combine electrochemical impedance spectroscopy (EIS) with transient absorption spectroscopy to correlate charge recombination rates with dye structure. Collaborate with computational chemists to model electron injection efficiencies using software like Gaussian or VASP. Validate with in-situ Raman spectroscopy during device operation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
